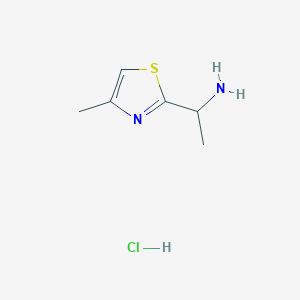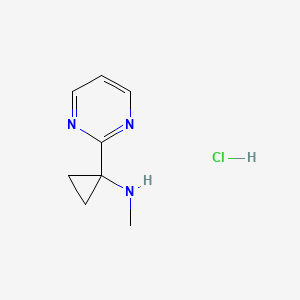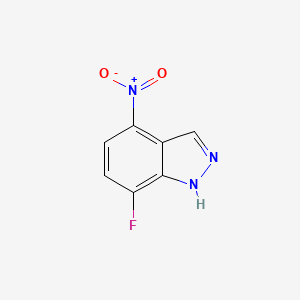
8-Bromoisoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromoisoquinolin-4-amine is a derivative of isoquinoline, an organic compound that contains a benzene ring fused to a pyridine ring. This compound is known for its significant applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol .
Métodos De Preparación
The synthesis of 8-Bromoisoquinolin-4-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, 2-phenylethynyl benzyl azide can undergo an electrocyclic reaction catalyzed by palladium to selectively afford this compound . The reaction conditions typically involve the use of PdBr2, CuBr2, and LiBr in a solvent such as MeCN. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Análisis De Reacciones Químicas
8-Bromoisoquinolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bromine sources, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Bromoisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromoisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, it can act as a bidentate directing group in C-H bond activation and functionalization reactions. The compound’s effects are mediated through pathways involving single electron transfer (SET) and other catalytic processes .
Comparación Con Compuestos Similares
8-Bromoisoquinolin-4-amine can be compared with other similar compounds, such as:
- 4-Bromoisoquinoline
- 4-Bromoisoquinolin-8-ol
- 4-Bromo-6-methylisoquinoline
These compounds share a similar isoquinoline backbone but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C9H7BrN2 |
|---|---|
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
8-bromoisoquinolin-4-amine |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 |
Clave InChI |
OKOVXVWQFBEHNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2C(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)

![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)





![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

